3-(2-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one
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Overview
Description
3-(2-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a fluorine atom on one phenyl ring and a hydroxyl group on the other, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-fluoroacetophenone and 2-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The fluorine atom and hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones or alcohols.
Scientific Research Applications
3-(2-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The presence of the fluorine atom and hydroxyl group can enhance its binding affinity to specific enzymes or receptors. This can lead to the modulation of biological pathways, resulting in its observed biological activities. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one: Similar structure but with a chlorine atom instead of fluorine.
3-(2-Bromophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one: Similar structure but with a bromine atom instead of fluorine.
3-(2-Methylphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3-(2-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one can significantly influence its chemical reactivity and biological activity compared to its analogs
Properties
Molecular Formula |
C15H11FO2 |
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Molecular Weight |
242.24 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H11FO2/c16-13-7-3-1-5-11(13)9-10-15(18)12-6-2-4-8-14(12)17/h1-10,17H |
InChI Key |
CTLIGLJKORYDHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=CC=CC=C2O)F |
Origin of Product |
United States |
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